molecular formula C4H3LiN2O3 B1430929 Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate CAS No. 1384428-46-9

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate

Cat. No.: B1430929
CAS No.: 1384428-46-9
M. Wt: 134 g/mol
InChI Key: KSJUXYIVRHAMJL-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate is a chemical compound that features a lithium ion coordinated with a 2-(1,3,4-oxadiazol-2-yl)acetate ligand. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate typically involves the reaction of 2-(1,3,4-oxadiazol-2-yl)acetic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion and high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs. Purification steps, including crystallization or filtration, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce oxadiazoline derivatives .

Scientific Research Applications

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Lithium 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
  • Lithium 2-(3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetate

Comparison: Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate is unique due to its specific structural features and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activities. For instance, the presence of the 1,3,4-oxadiazole ring can confer distinct electronic characteristics, influencing its interaction with molecular targets and its overall stability .

Properties

IUPAC Name

lithium;2-(1,3,4-oxadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.Li/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJUXYIVRHAMJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NN=C(O1)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-46-9
Record name lithium 2-(1,3,4-oxadiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 3
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 4
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 5
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 6
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate

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